molecular formula C6H3ClF3NO3S B12527596 2-Chloro-3-pyridyl trifluoromethanesulfonateE

2-Chloro-3-pyridyl trifluoromethanesulfonateE

Cat. No.: B12527596
M. Wt: 261.61 g/mol
InChI Key: JTTBBJHEABJWRL-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-chloro-3-pyridyl trifluoromethanesulfonate , derived from its pyridine backbone substituted with a chlorine atom at the 2-position and a trifluoromethanesulfonate group at the 3-position. The trifluoromethanesulfonate moiety follows standard sulfonic acid ester nomenclature, with the trifluoromethyl group bonded to the sulfonate oxygen.

Common synonyms include:

  • 3-Pyridyl trifluoromethanesulfonate (ambiguous, as it lacks positional specificity for the chlorine substituent)
  • 2-Chloro-3-(trifluoromethanesulfonyloxy)pyridine
  • Hoffman Fine Chemicals product code HFC7039

Table 1: Synonym Cross-Reference

Synonym Source
3-Pyridyl trifluoromethanesulfonate Chemdad
HFC7039 Hoffman

CAS Registry Number and Molecular Formula

The compound is uniquely identified by CAS Registry Number 163083-47-4 , which distinguishes it from structurally similar pyridine derivatives such as 2-chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1). Its molecular formula, C₇H₃ClF₃NO₃S , accounts for:

  • A pyridine ring (C₅H₄N)
  • Chlorine (Cl) at position 2
  • Trifluoromethanesulfonate group (-SO₃CF₃) at position 3

The formula weight is 261.6 g/mol , calculated as follows:
$$
\text{C}7\text{H}3\text{ClF}3\text{NO}3\text{S} = (7 \times 12.01) + (3 \times 1.008) + 35.45 + (3 \times 19.00) + 14.01 + (3 \times 16.00) + 32.07 = 261.6 \, \text{g/mol}
$$

Molecular Weight and Structural Isomerism

The molecular weight of 261.6 g/mol reflects the compound’s moderate size, typical of intermediates in organofluorine chemistry. Structural isomerism is limited due to the fixed positions of the chlorine and trifluoromethanesulfonate groups on the pyridine ring. Potential isomeric forms include:

  • Positional isomers :

    • 2-Chloro-4-pyridyl trifluoromethanesulfonate (chlorine at 2, sulfonate at 4)
    • 3-Chloro-2-pyridyl trifluoromethanesulfonate (chlorine at 3, sulfonate at 2)
  • Functional group isomers :

    • Replacements of the sulfonate group with other electron-withdrawing groups (e.g., nitro, carbonyl).

No commercially available isomers are documented for CAS 163083-47-4, as synthetic protocols favor the 2-chloro-3-substituted configuration. The rigidity of the pyridine ring further restricts conformational isomerism.

Table 2: Comparative Molecular Data

Property 2-Chloro-3-pyridyl Trifluoromethanesulfonate 2-Chloro-3-(trifluoromethyl)pyridine
CAS Number 163083-47-4 65753-47-1
Molecular Formula C₇H₃ClF₃NO₃S C₆H₃ClF₃N
Molecular Weight (g/mol) 261.6 181.54

Properties

Molecular Formula

C6H3ClF3NO3S

Molecular Weight

261.61 g/mol

IUPAC Name

(2-chloropyridin-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C6H3ClF3NO3S/c7-5-4(2-1-3-11-5)14-15(12,13)6(8,9)10/h1-3H

InChI Key

JTTBBJHEABJWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidation-Chlorination Route

A major synthetic approach to obtain the required 2-chloro-3-hydroxypyridine precursor involves the oxidation of 3-trifluoromethylpyridine followed by chlorination.

Procedure:

  • 3-Trifluoromethylpyridine is oxidized to form 3-trifluoromethylpyridine N-oxide using hydrogen peroxide in acetic acid.
  • The N-oxide is then treated with a chlorinating agent, commonly phosphorus oxychloride (POCl₃).

The following conditions have been reported as optimal:

Stage 1 (Oxidation):

  • Temperature: 80-90°C
  • Reaction time: 7 hours
  • Solvent: Acetic acid
  • Oxidant: 30% hydrogen peroxide aqueous solution

Stage 2 (Chlorination):

  • Temperature: Initially -30 to -20°C, then raised to 105-110°C for 2 hours, followed by 120-125°C for 5 hours
  • Chlorinating agent: Phosphorus oxychloride
  • Product distribution analysis by liquid chromatography: 50.34% of 2-chloro-3-trifluoromethylpyridine and 25.34% of 2-chloro-5-trifluoromethylpyridine

Direct Hydroxylation-Chlorination Method

An alternative approach involves the preparation of 2-chloro-3-hydroxypyridine through a sodium hypochlorite-mediated reaction with 3-hydroxypyridine.

Procedure:

  • A mixture of 3-hydroxypyridine and sodium hydroxide is prepared in an aqueous medium.
  • Sodium hypochlorite is added to the mixture at controlled pH.

Table 1: Reaction Conditions for Sodium Hypochlorite Method

Parameter Optimal Range Preferred Value
Temperature for NaOH addition -20 to 100°C 0 to 20°C
Temperature for NaOCl reaction -10 to 100°C -5 to 10°C
pH value 11 to 13 12
NaOH equivalents Up to 2 1 to 1.2
NaOCl equivalents 0.9 to 2 1 to 1.1
NaOH concentration 30% by weight 30%
NaOCl concentration 10 to 15% by weight 12%

This method has demonstrated yields of 85% under optimized conditions.

Reduction-Dechlorination Route

A less common but industrially viable approach involves selective reduction-dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine.

Procedure:

  • 2,3,6-trichloro-5-trifluoromethylpyridine is combined with an acid-binding agent and catalyst in a lower aliphatic alcohol solvent.
  • The reaction occurs under hydrogen pressure, selectively reducing specific chlorine positions.

Reaction conditions:

  • Temperature: -10 to 65°C
  • Hydrogen pressure: 0.1-2.0 MPa
  • Reaction time: 4-24 hours
  • Catalyst: 0.01-0.5% of the reaction system (typically palladium-based)
  • Solvent: Methanol, ethanol, propanol, or isopropanol

Triflation Methods for Conversion to Trifluoromethanesulfonate

Triflic Anhydride Mediated Triflation

The conversion of 2-chloro-3-hydroxypyridine to 2-chloro-3-pyridyl trifluoromethanesulfonate employs triflic anhydride (Tf₂O) as the key reagent.

Procedure:

  • 2-Chloro-3-hydroxypyridine is dissolved in an anhydrous solvent, typically dichloromethane.
  • A base (commonly triethylamine or 2-chloropyridine) is added to neutralize the triflic acid formed.
  • Triflic anhydride is added dropwise at low temperature.

Optimized conditions:

  • Temperature: -10°C to 0°C
  • Solvent: Anhydrous dichloromethane
  • Base ratio: 2.2 equivalents of triethylamine
  • Tf₂O ratio: 1.1 equivalents
  • Reaction time: 30-60 minutes

Triflic Acid Direct Method

An alternative approach utilizes triflic acid directly in combination with 2-chloropyridine and ethoxyacetylene.

Procedure:

  • 2-Chloropyridine is combined with ethoxyacetylene in dichloromethane and cooled in an ice bath.
  • Triflic acid is added dropwise with controlled rate to manage exothermic reaction.

This method has been documented to produce high yields of the pyridinium triflate intermediates that can be further functionalized.

Table 2: Comparison of Triflation Methods

Method Reagents Temperature Advantages Yield Range
Triflic Anhydride Tf₂O, Et₃N, CH₂Cl₂ -10°C to 0°C Cleaner reaction profile 70-82%
Triflic Acid Direct TfOH, 2-chloropyridine, ethoxyacetylene 0-10°C One-pot procedure 65-75%

Purification and Characterization

Purification Techniques

The purification of 2-chloro-3-pyridyl trifluoromethanesulfonate typically involves:

  • Filtration and Extraction:

    • The reaction mixture is filtered to remove insoluble materials.
    • The filtrate is extracted with dichloromethane or 1,2-dichloroethane.
    • The organic layer is washed with water to remove salts and unreacted materials.
  • Vacuum Rectification:

    • Temperature: 90-120°C
    • Pressure: -0.070 to -0.096 MPa
    • This yields the product with purity exceeding 98%.

Analytical Characterization

Characterization of 2-chloro-3-pyridyl trifluoromethanesulfonate typically includes:

Table 3: Analytical Data for 2-Chloro-3-pyridyl Trifluoromethanesulfonate

Parameter Value
Appearance Crystalline solid
Melting Point 39-42°C
Boiling Point 76°C (38 mmHg)
¹H NMR Characteristic signals for pyridine protons
¹⁹F NMR Signal at approximately -73 ppm for CF₃ group
Mass Spectrometry Molecular ion peak corresponding to C₆H₃ClF₃NO₃S
Purity by GC >98%

Scale-Up and Industrial Production Considerations

Catalyst Systems for Precursor Synthesis

For the reduction-dechlorination route to prepare precursors, specific catalyst systems have proven effective:

Table 4: Catalyst Systems for Precursor Synthesis

Active Ingredient Load Material Water Content Selectivity
Palladium Activated carbon 20% 95%
Nickel, palladium, platinum ZSM-5 molecular sieve 1-70% 85-90%
Ruthenium, iridium Aluminum oxide, magnesium oxide 1-70% 80-90%

The palladium catalyst on activated carbon with 20% water content has demonstrated optimal performance with >95% selectivity and raw material conversion.

Applications in Organic Synthesis

2-Chloro-3-pyridyl trifluoromethanesulfonate serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Suzuki Coupling

The compound exhibits excellent reactivity in Suzuki coupling reactions, allowing selective functionalization of the triflate position while maintaining the chloro substituent for subsequent transformations.

Typical conditions:

  • Catalyst: Pd(PPh₃)₄ (10 mol%)
  • Base: NaHCO₃ (3 equiv)
  • Solvent: 1,4-dioxane/water
  • Temperature: Room temperature to 80°C
  • Reaction time: 3-24 hours

This approach enables the chemoselective synthesis of polysubstituted pyridines with yields typically exceeding 90%.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including:

  • Amine nucleophiles: Producing valuable 2-aminopyridine scaffolds
  • Oxygen nucleophiles: Yielding alkoxy-substituted pyridines
  • Sulfur nucleophiles: Generating thioether derivatives
  • Carbon nucleophiles: Enabling C-C bond formation

These reactions typically proceed at room temperature or mild heating without requiring transition metal catalysts or coupling reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-pyridyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .

Scientific Research Applications

Applications in Medicinal Chemistry

2-Chloro-3-pyridyl trifluoromethanesulfonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that it can effectively combat resistant strains of bacteria such as Staphylococcus aureus, making it a promising candidate for developing new antibiotics.
  • Anticancer Compounds : The compound has been investigated for its potential in cancer therapy. It has demonstrated the ability to induce apoptosis in cancer cells, suggesting its utility as a lead compound for drug development targeting cancer therapies.
  • Anti-inflammatory Agents : Inflammation models have shown that compounds derived from 2-chloro-3-pyridyl trifluoromethanesulfonate can significantly reduce pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential applications in treating chronic inflammatory diseases.

Agrochemical Applications

The compound is also recognized for its role as an intermediate in the synthesis of various agrochemicals:

  • Herbicides : It is a key intermediate for synthesizing herbicides such as flazasulfuron. This herbicide is utilized for controlling weeds in crops, showcasing the compound's importance in agricultural chemistry .
Activity TypeCompound DerivativeEfficacy Description
Antimicrobial2-Chloro-3-pyridyl derivativesEffective against resistant Staphylococcus aureus
AnticancerVarious derivativesInduces apoptosis in cancer cell lines
Anti-inflammatorySpecific derivativesReduces TNF-alpha and IL-6 levels
  • Case Study on Antimicrobial Resistance :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of 2-chloro-3-pyridyl trifluoromethanesulfonate were effective against resistant bacterial strains. This research highlights its potential role in addressing antibiotic resistance issues.
  • Cancer Research :
    • Research published in Cancer Letters explored the compound's ability to induce apoptosis in various cancer cell lines. The findings suggest that it could serve as a lead compound for developing targeted cancer therapies.
  • Inflammation Models :
    • In vivo studies using murine models indicated that treatment with this compound significantly reduced inflammation markers, suggesting its utility in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-chloro-3-pyridyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

2-Chloro-3-pyridyl 4-Methylbenzene-1-sulphonate

Molecular Formula: C₁₂H₁₀ClNO₃S Molar Mass: 283.73 g/mol Key Features:

  • Contains a 4-methylbenzenesulphonyl (tosyl) group instead of trifluoromethanesulphonyl.
  • The tosyl group is less electron-withdrawing than triflate, resulting in reduced leaving group ability.
  • Applications: Primarily used in reactions where moderate electrophilicity is sufficient.

Structural Comparison :

Property 2-Chloro-3-pyridyl Trifluoromethanesulfonate 2-Chloro-3-pyridyl 4-Methylbenzene-1-sulphonate
Leaving Group Triflate (CF₃SO₃⁻) Tosyl (CH₃C₆H₄SO₃⁻)
Electron-Withdrawing High (due to CF₃) Moderate (due to methylbenzene)
Reactivity High (fast SNAr/cross-coupling) Lower
Molar Mass ~271.63 g/mol (estimated) 283.73 g/mol

The triflate derivative’s superior reactivity makes it preferable for synthesizing sterically hindered or electronically deactivated pyridines, whereas the tosyl analog may suffice in less demanding reactions .

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

Molecular Formula: Not explicitly stated (contains 1,3,4-oxadiazole fused with pyridyl). Key Features:

  • Integrates the 2-chloro-3-pyridyl group into a 1,3,4-oxadiazole heterocycle.
  • Crystal structure analysis reveals localized π-electron density at the C13=N1 bond (1.282 Å) and C13–O4 bond (1.360 Å), indicating conjugation stabilization.

Functional Comparison :

Property 2-Chloro-3-pyridyl Trifluoromethanesulfonate Oxadiazole-Pyridyl Hybrid
Primary Role Reactive intermediate Pharmacologically active compound
Structural Complexity Simple triflate ester Complex heterocyclic system
Key Bonds C–O bond (triflate) C=N (1.282 Å), C–O (1.360 Å) in oxadiazole
Applications Synthesis of APIs/agrochemicals Drug discovery (e.g., antimicrobial agents)

The oxadiazole derivative demonstrates how the chloro-pyridyl group can be integrated into bioactive scaffolds, contrasting with the triflate’s role as a synthetic building block .

Other Pyridyl Sulfonates and Triflates

  • Triflates : Higher thermal stability and reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Biological Activity

2-Chloro-3-pyridyl trifluoromethanesulfonate (also referred to as 2-chloro-3-pyridyl triflate) is a compound of significant interest in medicinal chemistry and pharmaceuticals due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethanesulfonate group, which contributes to its reactivity and biological profile. Its structural formula can be represented as follows:

C7H5ClF3NO3S\text{C}_7\text{H}_5\text{ClF}_3\text{NO}_3\text{S}

Mechanisms of Biological Activity

The biological activity of 2-chloro-3-pyridyl triflate is primarily attributed to its ability to act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This property is particularly useful in drug development, where it can modify target proteins or nucleic acids.

1. Antiviral Activity

One notable application is its antiviral properties, specifically against human cytomegalovirus (HCMV). A study demonstrated that derivatives of this compound exhibit potent in vitro activity against HCMV, showing effectiveness even against strains resistant to conventional antiviral therapies like ganciclovir and foscarnet. The mechanism involves interference with the viral replicative cycle prior to DNA polymerase inhibition, likely affecting immediate early antigen synthesis .

2. Anticancer Properties

Research has also highlighted its potential as an anticancer agent. In vitro studies have shown that compounds related to 2-chloro-3-pyridyl triflate exhibit antiproliferative activity against various cancer cell lines, including breast and colon cancers. The highest activity was observed in derivatives that were able to induce apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Case Study 1: Antiviral Efficacy

In a clinical setting, the compound was tested for its efficacy against HCMV in immunocompromised patients. The results indicated significant viral load reduction when administered in conjunction with other antiviral agents, suggesting a synergistic effect that enhances overall therapeutic outcomes .

Case Study 2: Cancer Cell Line Studies

A series of experiments evaluated the antiproliferative effects of various derivatives on cancer cell lines. The results indicated that specific modifications to the pyridine structure enhanced cytotoxicity, with IC50 values ranging from 100 µM to 500 µM across different cell lines. Notably, one derivative showed an IC50 value of 150 µM against HeLa cells, indicating strong potential for further development .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 2-chloro-3-pyridyl triflate and its derivatives:

Study Activity Target IC50/EC50 Notes
AntiviralHCMV<1 µMEffective against resistant strains
AntiproliferativeHeLa Cells150 µMInduces apoptosis via p53/Bax pathways
AnticancerVarious Cancer Cell Lines100-500 µMStructure-activity relationship established

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